molecular formula C13H20N6 B3240301 3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine CAS No. 1431965-65-9

3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B3240301
CAS No.: 1431965-65-9
M. Wt: 260.34
InChI Key: QQMOKMQWDRSUGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c1-10-11(14)9-18(17-10)8-6-13-16-15-12-5-3-2-4-7-19(12)13/h9H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMOKMQWDRSUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CCC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine , identified by its CAS number 1177286-61-1, is a novel derivative belonging to the class of pyrazole and triazole compounds. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18N6
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1177286-61-1

The compound features a complex structure combining a pyrazole core with a tetrahydrotriazoloazepine moiety. This unique arrangement is believed to contribute to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the triazolo and pyrazole motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study synthesized several [1,2,4]triazolo derivatives and evaluated their antiproliferative effects on MDA-MB-231 and MCF-7 breast cancer cell lines using the MTT assay. Compounds similar to the target compound displayed IC50 values ranging from 17.83 μM to 19.73 μM against these cell lines, indicating promising anticancer potential compared to standard treatments like Cisplatin .

The biological activity of similar triazolo compounds often involves the induction of apoptosis in cancer cells. For example:

  • A related study found that certain triazolo derivatives triggered mitochondrial apoptotic pathways by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to increased activation of Caspase 3 in colon cancer cells . This mechanism is likely relevant for understanding how the target compound may exert its effects.

Antimicrobial Activity

In addition to anticancer properties, derivatives of the triazoloazepin class have been investigated for their antimicrobial activities:

  • Research indicated that certain synthesized compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 6.2 mg/mL to 25.0 mg/mL against strains like Staphylococcus aureus and Candida albicans .

Summary of Biological Activities

Activity Type Cell Lines/Organisms IC50/MIC Values References
AntiproliferativeMDA-MB-231, MCF-717.83 - 19.73 μM
Apoptosis InductionHT-29 Colon Cancer CellsN/A
AntimicrobialS. aureus, C. albicans6.2 - 25.0 mg/mL

Case Studies and Experimental Findings

  • Antitumor Activity : In vitro studies highlighted that triazolo derivatives could effectively inhibit tumor cell proliferation through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : Compounds derived from triazolo and pyrazole frameworks were tested against various microbial strains with significant results indicating their potential as antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₈N₆
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1431965-65-9

The compound features a unique structure comprising a pyrazole ring connected to a triazoloazepine moiety. This structural diversity contributes to its varied biological activities.

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exhibit potent anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar triazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the pyrazole and triazole rings is believed to enhance its interaction with microbial targets .

Biological Research Applications

1. Drug Development
Due to its unique structure and biological activity, this compound serves as a valuable scaffold in drug discovery. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.

2. Interaction Studies
The compound is also used in studies aimed at understanding interactions with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanism of action of similar compounds and their therapeutic potential .

Material Science Applications

1. Synthesis of New Materials
In material science, this compound can act as a building block for synthesizing novel heterocyclic materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor the properties of the resultant materials for applications in electronics or photonics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in substituents on the pyrazole ring, linker groups, or the triazoloazepine system. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Hazard Profile Source
Target Compound (1177286-61-1) C₁₂H₁₈N₆ 246.31 - 3-methylpyrazole
- Ethyl linker
No hazards reported
1-ethyl-3-(triazoloazepin-3-yl)pyrazol-4-amine (1174852-58-4) C₁₂H₁₇N₆ (estimated) ~245.3 (estimated) - 1-ethylpyrazole
- Direct triazoloazepine linkage
Not specified; marketed for medicinal use
4-Chloro-5-methyl-1-(triazoloazepin-3-ylmethyl)pyrazol-3-amine (1174886-12-4) C₁₂H₁₇ClN₆ 280.76 - 4-chloro, 5-methylpyrazole
- Chlorine addition
H301, H311, H331 (toxic on ingestion, skin contact, inhalation)
5-methyl-1-(propyl-triazoloazepin-3-yl)pyrazol-3-amine (1174852-26-6) C₁₄H₂₂N₆ 274.37 - Propyl linker
- 5-methylpyrazole
Purity: 95%

Functional Implications of Structural Modifications

Substituent Effects :

  • Chlorine Addition (CAS 1174886-12-4) : The introduction of chlorine at the pyrazole’s 4-position increases molecular weight (280.76 vs. 246.31) and introduces significant toxicity (Class 6.1 hazard) . This modification likely enhances electrophilicity, impacting binding interactions in medicinal chemistry contexts.
  • Ethyl vs. Methyl Groups : The ethyl-substituted analog (CAS 1174852-58-4) lacks the pyrazole’s methyl group but retains similar molecular weight. Its direct triazoloazepine linkage (without an ethyl linker) may alter pharmacokinetic properties .

Linker Modifications: Propyl Linker (CAS 1174852-26-6): Extending the linker from ethyl to propyl increases molecular weight (274.37 vs.

Hazard Profiles :

  • The chloro-substituted derivative (CAS 1174886-12-4) is classified as a Packing Group III hazardous material, requiring stringent handling protocols . In contrast, the target compound and its ethyl analog lack explicit hazards, suggesting safer handling .

Q & A

Q. What are the critical steps in synthesizing 3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazole and triazolo-azepine precursors. Key steps include:
  • Precursor Preparation : Use of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine or similar intermediates as starting materials .
  • Catalytic Coupling : Copper(I) bromide and cesium carbonate are common catalysts for C–N bond formation under mild temperatures (e.g., 35°C for 48 hours) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) is standard for isolating the target compound .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify chemical shifts of the pyrazole NH2_2 (δ ~5.5 ppm) and triazolo-azepine protons (δ ~2.8–3.2 ppm) .
  • Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+ at m/z 215) .
  • X-ray Crystallography : For resolving ambiguous spectral data, recrystallize from methanol to obtain diffraction-quality crystals .

Q. What solvent systems are optimal for reaction conditions?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred for coupling reactions due to their ability to stabilize intermediates. For example, DMSO enhances nucleophilic substitution efficiency in pyrazole-azepine hybrids .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can predict reaction pathways and optimize conditions:
  • Reaction Path Search : Identify transition states and intermediates to reduce trial-and-error experimentation .
  • Solvent Effects : Simulate solvent interactions to select optimal dielectric environments for coupling steps .
  • Catalyst Screening : Virtual screening of ligands (e.g., copper vs. palladium) to enhance yield and selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity thresholds using multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Structural Analog Comparison : Compare with derivatives like [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine to isolate substituent effects on activity .
  • Meta-Analysis : Aggregate data from independent studies to identify consensus targets (e.g., kinase or GPCR inhibition) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Swapping : Replace the methyl group on the pyrazole with ethyl or trifluoromethyl to assess steric/electronic impacts .
  • Bioisosteric Replacement : Substitute the triazolo-azepine moiety with oxadiazole or tetrazole rings to modulate binding affinity .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity against specific targets .

Q. What experimental approaches address low solubility in biological assays?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or phosphate salts to enhance aqueous solubility (e.g., dihydrochloride derivatives) .
  • Cocrystallization : Use solubilizing agents like cyclodextrins or PEG-based matrices .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) on the amine or azepine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
Reactant of Route 2
3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

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